N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a pyridazine ring fused with furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyridazine ring, followed by the introduction of furan groups through electrophilic aromatic substitution reactions. The final step often involves the coupling of the pyridazine derivative with furan-2-carboxamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Furanones and pyridazinones.
Reduction: Dihydropyridazines and reduced furan derivatives.
Substitution: Halogenated furans and substituted pyridazines.
Scientific Research Applications
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The furan and pyridazine rings allow for π-π stacking interactions and hydrogen bonding, facilitating its binding to biological macromolecules. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: Compounds with similar furan-based structures.
Pyridazine derivatives: Compounds featuring the pyridazine ring.
Uniqueness
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is unique due to the combination of furan and pyridazine rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications compared to compounds with only one of these rings.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-14-6-5-11(12-3-1-9-21-12)17-18(14)8-7-16-15(20)13-4-2-10-22-13/h1-6,9-10H,7-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWQHMLLZCARSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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